molecular formula C14H16N2O3S2 B489734 N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide CAS No. 692746-19-3

N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide

Cat. No.: B489734
CAS No.: 692746-19-3
M. Wt: 324.4g/mol
InChI Key: GGCOXPZBLVRQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, designed for research applications only. This molecule is a hybrid structure incorporating a sulfonamide group and a thienylacetamide moiety. The sulfonamide functional group is a key pharmacophore in many therapeutic agents and is known to exhibit inhibitory activity against targets like carbonic anhydrase . Meanwhile, the 2-thienylacetamide component is a scaffold investigated for its potential biological activities; studies on structurally similar N-(aryl)-2-thiophen-2-ylacetamide derivatives have shown promising in vitro antimycobacterial activities, highlighting the relevance of this chemical class in infectious disease research . As a result, this compound serves as a valuable building block and intermediate for researchers developing new bioactive molecules. Its potential applications span the synthesis of novel compounds for investigating enzyme inhibition mechanisms, exploring new antibacterial agents, and general drug discovery efforts. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-2-15-21(18,19)13-7-5-11(6-8-13)16-14(17)10-12-4-3-9-20-12/h3-9,15H,2,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCOXPZBLVRQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-thiopheneacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated derivatives of the thienyl ring.

Scientific Research Applications

N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic outcome.

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Group

The sulfonamide group is a critical pharmacophore. Key analogs and their properties are compared below:

Compound Name Sulfonamide Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Activities Reference
N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide Ethylamino C₁₃H₁₄N₂O₃S₂ 310.39 Not explicitly reported; inferred structural relevance
N-{4-[(methylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide Methylamino C₁₂H₁₂N₂O₃S₂ 296.36 Smaller substituent; potentially lower lipophilicity
N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-(2-thienyl)acetamide 2-Ethylpiperidinyl C₁₉H₂₄N₂O₃S₂ 392.54 Bulky substituent; possible enhanced CNS penetration
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (Compound 36) Diethylamino C₁₂H₁₇N₂O₃S 285.34 Anti-hypernociceptive activity

Key Observations :

  • Ethylamino vs.
  • Piperidinyl Substituent : The bulkier 2-ethylpiperidinyl group () likely alters binding kinetics and metabolic stability, though this may reduce solubility.
  • Diethylamino (Compound 36): The N,N-diethyl group in Compound 36 () showed anti-hypernociceptive activity, suggesting that alkyl chain length and substitution pattern on the sulfonamide critically modulate pharmacological effects.

Variations in the Acetamide-Linked Aromatic Group

The 2-thienyl group distinguishes the target compound from other acetamides:

Compound Name Acetamide-Linked Group Key Features Reference
This compound 2-Thienyl Sulfur atom enhances π-π stacking and redox activity
N-(4-bromophenyl)-2-(2-thienyl)acetamide 4-Bromophenyl Halogen substituent increases electronegativity
2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Fluorophenyl/imidazothiazole Dual fluorophenyl groups enhance binding specificity

Key Observations :

  • Thienyl vs. Halogenated Phenyl : The thienyl group’s sulfur atom may engage in unique dipole interactions or hydrogen bonding compared to bromo- or fluorophenyl groups, which rely on halogen bonding .
  • Heterocyclic Hybrids : Compounds with fused heterocycles (e.g., imidazothiazole in ) often exhibit enhanced target affinity but may face synthetic complexity and metabolic instability.

Pharmacological Activity Comparison

  • Analgesic Activity : Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) showed analgesic activity comparable to paracetamol, highlighting the importance of sulfonamide substituents .
  • Anti-Hypernociceptive Effects: Compound 36 (N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide) demonstrated efficacy in inflammatory pain models, suggesting ethylamino derivatives may share similar pathways .
  • ACE2 Inhibition: A structurally related compound with an isobutylamino sulfonyl group () exhibited a docking score of -5.51 kcal/mol, implying that ethylamino variants might also target ACE2 with modified binding kinetics .

Biological Activity

N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is an organic compound that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H14N2O2S
  • Molecular Weight : 242.295 g/mol
  • Functional Groups : Acetamide, sulfonamide, thienyl

The compound features a sulfonamide group attached to a phenyl ring and an acetamide moiety linked to a thienyl group. This unique structure is thought to contribute to its biological activity.

Anticancer Activity

This compound exhibits significant anticancer properties through several mechanisms:

  • Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
  • Enzyme Inhibition : The compound inhibits various enzymes, including:
    • Carbonic anhydrase (CA)
    • Matrix metalloproteinases (MMPs)
    • Cyclin-dependent kinases (CDKs)
    • Histone deacetylases (HDACs)

These actions disrupt critical cellular processes involved in tumor growth and metastasis.

Anti-inflammatory Activity

The acetamide functional group is associated with anti-inflammatory effects. Studies indicate that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation.

Ion Transport Modulation

Research has shown that this compound can stimulate chloride-bicarbonate exchange in certain cell types. This activity is crucial for maintaining cellular pH balance and fluid secretion, which may have implications for respiratory health and fluid regulation in tissues.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance:

  • Breast Cancer (MCF-7) : Exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition.
  • Lung Carcinoma (A549) : Showed promising antiproliferative activity, suggesting potential for lung cancer treatment .

Case Studies

  • Case Study on Bone Health :
    • A study explored the role of this compound in osteoclast differentiation and bone resorption. Results indicated that the compound could potentially enhance bone health by regulating osteoclastic activity, which is crucial for bone remodeling.
  • Anti-inflammatory Applications :
    • Clinical observations noted improvements in inflammatory markers in patients treated with compounds similar to this compound, supporting its use in managing inflammatory diseases.

Comparative Analysis with Analogous Compounds

Compound NameKey FeaturesUnique Aspects
N-{4-[(diethylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamideDiethylamine moietyIncreased steric hindrance
N-{4-acetylsulfamoylphenyl}-acetamideAcetyl groupPotentially different pharmacokinetics
N-{4-(aminosulfonyl)phenyl}-acetamideNo thienyl groupFocus on sulfonamide activity

This compound stands out due to its unique combination of structural features that may confer distinct biological properties compared to its analogs.

Q & A

Q. What are the established synthetic routes for N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide, and what key reaction conditions ensure high yield and purity?

The compound is synthesized via multi-step organic reactions, typically involving:

  • Sulfonation : Introduction of the ethylamino sulfonyl group to the phenyl ring under controlled conditions (e.g., sulfonic acid derivatives in dichloromethane at 0–5°C) to minimize side reactions .
  • Acetamide coupling : Reaction of 2-(2-thienyl)acetic acid with the sulfonated phenylamine using coupling agents like EDC/HOBt in anhydrous DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitoring via TLC (hexane:ethyl acetate, 9:1) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structural integrity?

  • NMR :
  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm for phenyl and thienyl groups), sulfonamide NH (δ 5.1–5.3 ppm, broad), and ethylamino CH₂ (δ 1.2–1.4 ppm) .
  • ¹³C NMR : Carbonyl (δ 170–172 ppm), sulfonyl (δ 55–60 ppm), and thienyl carbons (δ 125–130 ppm) .
    • MS : Molecular ion peak [M+H]⁺ matching the exact mass (e.g., m/z 367.08 for C₁₄H₁₇N₂O₃S₂) .
    • IR : Stretching vibrations for sulfonamide (1320–1350 cm⁻¹) and carbonyl (1650–1680 cm⁻¹) .

Q. What are the primary biological targets or pathways investigated for this compound?

Preliminary studies focus on:

  • Kinase inhibition : Screening against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays .
  • Antimicrobial activity : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) with MIC values reported at 8–16 µg/mL .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Discrepancies often arise from:

  • Purity variations : Validate compound purity via HPLC (C18 column, acetonitrile/water gradient) before bioassays .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hours) to ensure reproducibility .
  • Structural analogs : Compare activity with derivatives lacking the ethylamino sulfonyl group to isolate pharmacophoric contributions .

Q. What strategies optimize the sulfonation step in the synthesis to avoid side reactions?

Key optimizations include:

  • Temperature control : Maintain 0–5°C during sulfonic anhydride addition to prevent over-sulfonation .
  • Solvent selection : Use DCM over THF to reduce hydrolysis of intermediates .
  • Catalysts : Add catalytic DMAP to accelerate sulfonamide formation while suppressing dimerization .

Q. How does the electronic nature of the thienyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-rich thienyl moiety:

  • Enhances electrophilicity : Stabilizes transition states in SNAr reactions, enabling regioselective substitution at the phenyl ring .
  • Directs coupling : Orients Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) toward the β-position of the thiophene .

Q. What computational methods predict the compound’s binding affinity, and how do they compare with empirical data?

  • Molecular docking (AutoDock Vina) : Predicts binding to EGFR (ΔG = -9.2 kcal/mol) with hydrogen bonds to Lys745 and Asp855 .
  • MD simulations (GROMACS) : Confirms stability of the sulfonamide-kinase interaction over 100 ns, correlating with IC₅₀ values from enzymatic assays (IC₅₀ = 1.2 µM) .

Q. What are common impurities formed during synthesis, and how are they identified and removed?

  • By-products :
  • Incomplete sulfonation : Detected via LC-MS (m/z 295.05) and removed by gradient elution .
  • Oxidized thienyl groups : Identified by IR (C=O stretch at 1710 cm⁻¹) and eliminated via reductive workup (NaBH₄) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.